4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
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Overview
Description
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is fused with a tetrahydrobenzo ring and substituted with a 4-methylpiperidin-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multiple steps. One common method involves the reductive amination of a chromen-2-one derivative with a piperidine derivative. For example, the chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The resulting chromen-2-one derivative is then subjected to reductive amination with 4-methylpiperidine using a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated or partially reduced analogs .
Scientific Research Applications
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: A related compound with a similar piperidine moiety but different core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another chromen-2-one derivative with a different substitution pattern.
1-Methyl-4-piperidone: A simpler piperidine derivative used in various synthetic applications.
Uniqueness
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is unique due to its specific combination of a chromen-2-one core with a tetrahydrobenzo ring and a 4-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCYAXLHCQAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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